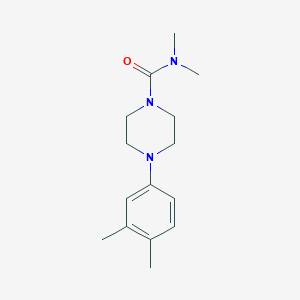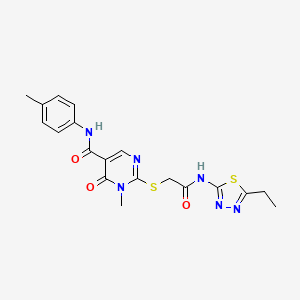
2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of several reactive functional groups and heterocycles such as thiadiazole and pyrimidine. These types of compounds are often explored for their potential as pharmaceuticals and may have antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions or the reaction of amino derivatives with various reagents. For example, the preparation of thiazolo[3,2-a]pyrimidine derivatives can involve the hydrolysis of ethyl amino-carboxylate followed by cyclization with acetic anhydride . Similarly, the synthesis of thiadiazole derivatives can be achieved by alkylation and acetylation reactions . The synthesis of pyrimidine derivatives can also involve multicomponent reactions, including the use of aminocrotonate and isothiocyanates .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy . Density functional theory (DFT) calculations can also be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Compounds containing thiadiazole and pyrimidine rings can undergo various chemical reactions. For instance, they can be transformed into related heterocyclic systems through reactions with different reagents . The reactivity of the amino group in thiadiazole can lead to further derivatization, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their antimicrobial activity, can be assessed through experimental studies. They may exhibit excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Spectroscopic methods provide insights into the physical properties, while biological assays can help determine their chemical properties in terms of bioactivity .
Relevant Case Studies
Case studies involving these compounds often focus on their antimicrobial and anti-inflammatory activities. For example, some derivatives have shown higher activity than reference drugs against certain bacterial strains and fungi . Others have been evaluated for anti-inflammatory activity and found to be active in tests such as the carrageenin oedema test . Molecular docking studies can also be performed to predict the potential of these compounds as enzyme inhibitors .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis of derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, known as Biginelli compounds, has been investigated for their potential to undergo various chemical reactions. These studies include the exploration of methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. A notable reaction is the Dimroth-like rearrangement yielding 6H-1,3-thiazines, indicating the versatility of these compounds in synthesizing complex heterocyclic structures (Kappe & Roschger, 1989).
Biological Activities
Some derivatives have been tested for their biological activities, demonstrating significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This suggests their potential use in developing new antimicrobial agents. The specific structures related to the compound have shown excellent biocidal properties in some cases, highlighting their importance in the field of medicinal chemistry (Youssef et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-4-15-23-24-18(30-15)22-14(26)10-29-19-20-9-13(17(28)25(19)3)16(27)21-12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3,(H,21,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSICRRIYIZUFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

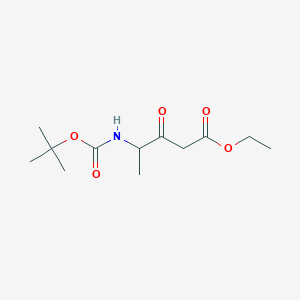
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
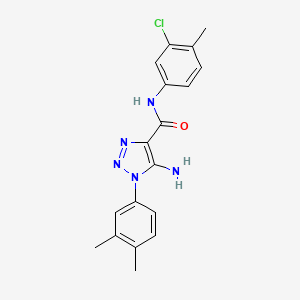
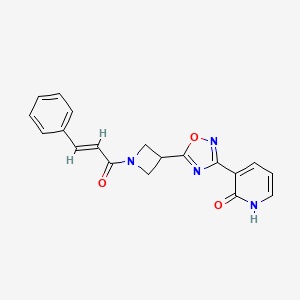
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
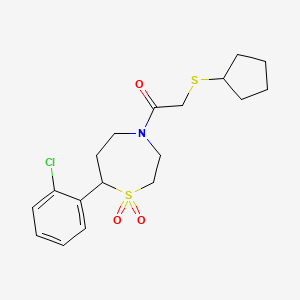
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
